molecular formula C21H25N5O5S B2738358 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898450-95-8

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2738358
CAS No.: 898450-95-8
M. Wt: 459.52
InChI Key: OGLCCWAIVRDIDS-UHFFFAOYSA-N
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Description

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a potent and selective ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) family members. This compound, also known as Mubritinib, has been identified as a potent inhibitor of DYRK and CLK kinases, shifting its research application from its initial characterization. Its primary research value lies in its ability to modulate the function of key proteins involved in cell cycle progression, mRNA splicing, and neuronal development. By inhibiting DYRK1A, this compound is a valuable tool for investigating the molecular pathogenesis of Down syndrome and neurodegenerative conditions like Alzheimer's disease, where DYRK1A dysregulation is implicated. The compound's structure, featuring a morpholinoethyl group and a nitrophenylacetamide moiety, is characteristic of kinase-targeting scaffolds. Concurrently, its inhibition of CLK kinases makes it a useful pharmacological probe for studying alternative splicing mechanisms and their role in cancer cell proliferation and survival. Researchers utilize this compound to dissect complex kinase signaling pathways and to explore novel therapeutic strategies in preclinical models of cancer and neurological disorders.

Properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c27-19(22-15-3-1-4-16(13-15)26(29)30)14-32-20-17-5-2-6-18(17)25(21(28)23-20)8-7-24-9-11-31-12-10-24/h1,3-4,13H,2,5-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCCWAIVRDIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural components:

  • Morpholinoethyl group : Contributes to the compound’s solubility and biological activity.
  • Tetrahydro-cyclopenta[d]pyrimidine moiety : Implicated in various biological interactions.
  • Nitrophenyl acetamide : Known for its role in enhancing pharmacological effects.

Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : 342.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biochemical pathways:

  • CNS Activity : Similar compounds have demonstrated central nervous system depressant effects, leading to potential applications in treating anxiety and sleep disorders. The mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .
  • Antioxidant Properties : The nitrophenyl group is known to exhibit antioxidant properties, which may protect cells from oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is required to elucidate specific mechanisms and efficacy against various pathogens .

In Vitro Studies

Studies conducted on similar compounds have shown varied biological activities:

Activity Type Effect Reference
CNS DepressantSedative effects observed at doses of 40–400 mg/kg
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth

In Vivo Studies

Animal model studies indicate that the compound may exhibit:

  • Sedative Effects : Inducing calming effects at specific dosages.
  • Neuroprotective Effects : Potentially protecting against neurodegeneration due to oxidative stress.

Case Study 1: CNS Depressant Effects

In a study involving rodents, administration of the compound at varying doses resulted in significant sedation compared to control groups. Behavioral assessments indicated reduced locomotion and increased sleep duration, suggesting efficacy as a sedative agent.

Case Study 2: Antioxidant Activity

A separate study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in formulations aimed at neuroprotection.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target’s cyclopenta[d]pyrimidine core is distinct from thieno-pyrimidine (compound 24) or simpler pyrimidinones (compounds 5.6, 5.15). The fused cyclopentane ring may enhance rigidity and influence binding interactions .

Substituent Effects: Morpholinoethyl vs. Thieno/Chloro Groups: The morpholinoethyl group in the target compound likely improves solubility compared to the lipophilic thieno group in compound 24 or dichlorophenyl in 5.6 . 3-Nitrophenyl vs. Other Aryl Groups: The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to electron-rich phenoxyphenyl (5.15) but enhance interactions with polar enzyme pockets .

Synthetic Yields :

  • Yields for analogs vary widely (53–85%), with higher yields for simpler alkylation reactions (e.g., compound 2 at 85% ). The target’s synthesis, involving multiple bulky groups, may face challenges in efficiency.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data

Compound ID $ ^1H $ NMR Features (DMSO-$ d_6 $, δ ppm) Elemental Analysis (C/N/S)
Target Compound Not reported in evidence Not reported
5.6 δ 12.50 (NH-3), 10.10 (NHCO), 7.82 (H-4′), 4.12 (SCH$2$), 2.19 (CH$3$) C: 45.29% (calc. 45.36%); N: 12.23%; S: 9.30%
5.15 δ 12.45 (NH-3), 10.08 (NHCO), 7.75–6.91 (Ar-H), 4.08 (SCH$2$), 2.21 (CH$3$) Not reported
24 δ 9.78 (NH), 8.33 (pyrimidine-H), 7.56 (Ar-H), 3.03–3.18 (CH$2$), 2.03 (CH$3$) Not reported

Key Observations:

  • NMR Signatures: The target’s morpholinoethyl group would likely show resonances near δ 3.5–4.0 (morpholine CH$_2$) and δ 2.5–3.0 (ethyl linkage), distinct from the methyl or chloro-substituted analogs .
  • Elemental Analysis : Compound 5.6’s close match between calculated and found values (e.g., 45.29% C vs. 45.36% calc.) underscores the precision of its synthesis .

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